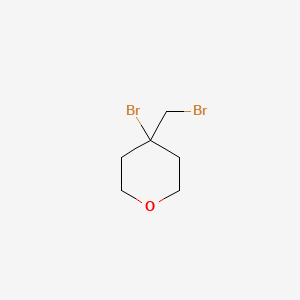

4-Bromo-4-(bromomethyl)oxane

Description

4-Bromo-4-(bromomethyl)oxane (CAS 79862-93-4) is a brominated derivative of oxane (tetrahydropyran) featuring two bromine substituents: one bromo (-Br) and one bromomethyl (-CH2Br) group at the 4-position of the six-membered oxygen-containing ring . Its molecular formula is C₆H₁₀Br₂O, with a molecular weight of 257.95 g/mol. This compound serves as a versatile alkylating agent in organic synthesis, particularly in the preparation of nicotinic acetylcholine receptor ligands and other bioactive molecules .

Properties

CAS No. |

79862-93-4 |

|---|---|

Molecular Formula |

C6H10Br2O |

Molecular Weight |

257.95 g/mol |

IUPAC Name |

4-bromo-4-(bromomethyl)oxane |

InChI |

InChI=1S/C6H10Br2O/c7-5-6(8)1-3-9-4-2-6/h1-5H2 |

InChI Key |

UBOUSERAIGNSGU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1(CBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-4-(bromomethyl)tetrahydro-2H-pyran can be synthesized through several methods. One common synthetic route involves the reaction of tetrahydropyran-4-ylmethyl methanesulfonate with lithium bromide in dry acetone under reflux conditions. The reaction mixture is refluxed for 6 hours under a nitrogen atmosphere, and the solvent is removed by rotary evaporation .

Industrial Production Methods

In industrial settings, the production of 4-bromo-4-(bromomethyl)tetrahydro-2H-pyran typically involves the bromination of tetrahydropyran derivatives using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4-(bromomethyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of tetrahydropyran derivatives with different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted tetrahydropyran derivatives.

Oxidation Reactions: Products include oxidized tetrahydropyran derivatives.

Reduction Reactions: Products include reduced tetrahydropyran derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Chemistry

The compound is primarily utilized in the synthesis of bioactive molecules. Its brominated structure allows it to participate in electrophilic substitution reactions, making it a valuable precursor for developing pharmaceuticals.

- Mechanism of Action : Studies suggest that the bromine atoms can facilitate interactions through electrophilic attacks or hydrogen bonding with nucleophilic sites on proteins, which is crucial for predicting biological effects.

- Case Study : In the development of antiviral agents, 4-Bromo-4-(bromomethyl)oxane has been explored as a building block for compounds targeting viral polymerases, which are essential for viral replication. This application highlights its importance in medicinal chemistry and drug discovery.

Organic Synthesis

In organic synthesis, this compound is employed as an intermediate in synthesizing various organic compounds, including spirocyclic structures and other heterocycles.

- Reactivity : The compound can undergo nucleophilic substitution with amines and thiols, leading to the formation of more complex organic molecules. This property is particularly useful in synthesizing compounds with potential pharmaceutical applications.

- Comparative Analysis : The reactivity of this compound can be compared with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Bromo-1H-spiro[indole-3,4'-oxane] | Spirocyclic | Contains a spiro structure; used in drug discovery. |

| 4-(Bromomethyl)tetrahydropyran | Tetrahydropyran | Similar functional groups; used in organic synthesis. |

| 3-(Bromomethyl)tetrahydrofuran | Tetrahydrofuran | Slightly different positioning of bromine; versatile use. |

This table illustrates how the dual halogenation of this compound enhances its reactivity compared to other similar compounds, allowing for unique substitution patterns and applications that may not be possible with less substituted analogs.

Material Science

Beyond its applications in pharmaceuticals and organic synthesis, this compound is also being investigated for its potential uses in material science.

- Polymer Chemistry : The compound can serve as a cross-linking agent or modifier in polymer formulations. Its ability to form stable bonds with various substrates makes it suitable for developing advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-4-(bromomethyl)tetrahydro-2H-pyran involves its interaction with molecular targets such as proteins and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function and activity. This interaction can affect various biological pathways and processes, making the compound useful in studying protein-ligand interactions and drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The table below summarizes key structural differences between 4-Bromo-4-(bromomethyl)oxane and related brominated oxane derivatives:

Key Observations :

- Bromine Content : The dual bromine substituents in this compound enhance its electrophilicity compared to analogs with a single bromine .

- Steric Effects : Methyl-substituted derivatives (e.g., 4-(Bromomethyl)-4-methyloxane) exhibit reduced steric hindrance compared to dimethyl variants (e.g., 4-(Bromomethyl)-2,2-dimethyloxane), influencing their reactivity in substitution reactions .

- Ring Size : Oxolane (tetrahydrofuran) analogs have a five-membered ring, which alters bond angles and reactivity compared to six-membered oxanes .

Reactivity

- Electrophilicity: The dual bromine atoms in this compound make it highly reactive in nucleophilic substitutions (SN2), surpassing mono-bromo analogs like 4-(Bromomethyl)-4-methyloxane .

- Steric Hindrance : Dimethyl-substituted derivatives (e.g., 4-(Bromomethyl)-2,2-dimethyloxane) show reduced reactivity due to steric shielding of the bromomethyl group .

Physicochemical Properties

- Boiling Points and Solubility : Higher bromine content correlates with increased density and boiling points. For example, this compound (257.95 g/mol) is less volatile than 4-(Bromomethyl)oxolane (165.03 g/mol) .

- Spectroscopic Identification : Bromomethyl groups exhibit a strong IR absorption band at 1205–1230 cm⁻¹ , distinct from iodomethyl analogs (1150–1200 cm⁻¹) .

Biological Activity

4-Bromo-4-(bromomethyl)oxane is a brominated organic compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula CHBrO, features a unique structure that contributes to its biological activity. The presence of bromine atoms enhances its reactivity and potential for interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with brominated structures often exhibit inhibitory effects on various enzymes. For instance, studies have shown that similar brominated compounds can inhibit cyclooxygenases (COX-1 and COX-2), which are crucial in inflammatory processes .

- Antimicrobial Properties : Brominated compounds are known for their antimicrobial properties. Research indicates that this compound may exhibit activity against specific bacterial strains, making it a candidate for antibiotic development .

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Synthesis

The synthesis of this compound typically involves bromination reactions that enhance the compound's reactivity. The following table summarizes common synthetic routes:

| Method | Reagents | Yield |

|---|---|---|

| Bromination of oxanes | Br, solvent | 70-90% |

| Nucleophilic substitution | Alkyl halides | 60-85% |

| Electrophilic aromatic substitution | Aromatic compounds | 50-75% |

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

- Antimicrobial Activity : A study published in the Journal of Organic Chemistry examined the antibacterial properties of various brominated compounds, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent .

- Cytotoxicity in Cancer Cells : Research conducted at the University of Bath demonstrated that derivatives of brominated oxanes could induce apoptosis in prostate cancer cells. The study highlighted the importance of structural modifications in enhancing cytotoxic effects .

- Enzyme Inhibition Studies : A comprehensive review discussed how brominated compounds inhibit key enzymes involved in inflammatory pathways. The findings suggest that this compound could serve as a lead compound for developing anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-4-(bromomethyl)oxane in laboratory settings?

- Methodological Answer : The compound can be synthesized via bromination of a pre-oxolane precursor using reagents like or (N-bromosuccinimide) under anhydrous conditions. For example, highlights the synthesis of structurally analogous brominated oxanes via multi-step reactions involving bromomethyl intermediates. Key steps include:

- Step 1 : Bromination of the methyl group on the oxane ring using in dichloromethane at 0–5°C to minimize side reactions.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 substrate-to-brominating agent) and reaction time (4–6 hours) improves yields to >75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are critical for confirming regioselectivity and bromine substitution patterns. The bromomethyl group typically shows a triplet in -NMR (~δ 3.5–4.0 ppm) due to coupling with adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) or electron impact (EI) confirms molecular weight (, expected m/z ≈ 277.91) and isotopic patterns characteristic of bromine .

- FT-IR : Peaks at ~560–600 cm (C-Br stretch) and 1100 cm (oxane ring C-O-C) validate structural integrity .

Q. What safety protocols are recommended when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Waste Disposal : Collect halogenated waste separately in approved containers. Neutralize residual bromine with 10% sodium thiosulfate before disposal .

- Emergency Measures : For spills, absorb with inert materials (e.g., vermiculite) and evacuate the area if large quantities are released .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The oxane ring’s chair conformation creates axial-equatorial bromine positioning, impacting accessibility. Bulky nucleophiles (e.g., tert-butoxide) favor equatorial attack due to reduced steric hindrance .

- Electronic Effects : The electron-withdrawing oxane oxygen stabilizes transition states in reactions, enhancing reactivity with soft nucleophiles (e.g., iodide). Kinetic studies using in acetone show a second-order rate constant () of ~0.12 L/mol·s at 25°C .

- Competing Pathways : Competing elimination (E2) can occur under strong base conditions (e.g., NaOH/EtOH). TLC monitoring (hexane:EtOAc 4:1) distinguishes substitution (R ≈ 0.3) from elimination products (R ≈ 0.6) .

Q. What strategies can resolve contradictions in experimental data regarding the compound’s stability under varying conditions?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH for 14 days) with HPLC monitoring. emphasizes multicenter data harmonization to identify outliers .

- Root-Cause Analysis : For inconsistent NMR results, verify solvent purity (e.g., deuterated chloroform vs. DMSO-d) and calibrate instruments using certified standards (e.g., tetramethylsilane) .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish experimental noise from genuine instability trends. For example, batch-to-batch variations >5% may indicate synthetic protocol flaws .

Q. How can computational chemistry predict the regioselectivity of reactions involving this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model transition states. For example, B3LYP/6-31G(d) level calculations predict preferential attack at the less hindered bromomethyl site (ΔG ≈ 18 kcal/mol vs. 22 kcal/mol for the alternative site) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Polar solvents stabilize ionic intermediates, favoring mechanisms with carbocation rearrangements .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Eyring plots) to refine force fields and improve predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.